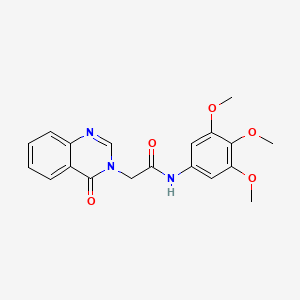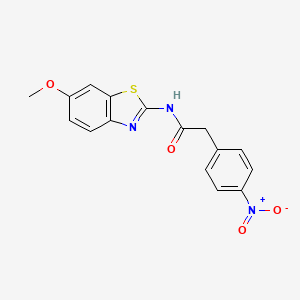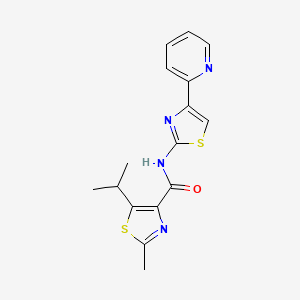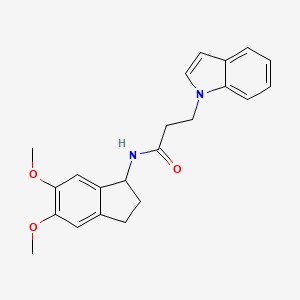![molecular formula C16H15N5O4S B11018600 N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B11018600.png)
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with an ethylsulfonyl group, a hydroxyphenyl group, and a tetrazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the ethylsulfonyl group and the tetrazole ring requires specific reagents and conditions. Common synthetic routes include:
Formation of the Benzamide Core: This step involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide.
Introduction of the Ethylsulfonyl Group: This can be achieved through sulfonation reactions using reagents like ethylsulfonyl chloride.
Formation of the Tetrazole Ring: The tetrazole ring is typically introduced via a cyclization reaction involving azide and nitrile precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of nitro groups may produce amines.
Scientific Research Applications
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The tetrazole ring, for example, can act as a bioisostere for carboxylic acids, influencing enzyme activity and receptor binding. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-tetrazol-5-yl)benzamide
- N-(1H-tetrazol-5-yl)-benzamide
- N-(1 (2)H-tetrazol-5-yl)-benzamide
Uniqueness
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15N5O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(5-ethylsulfonyl-2-hydroxyphenyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H15N5O4S/c1-2-26(24,25)11-7-8-15(22)13(9-11)18-16(23)12-5-3-4-6-14(12)21-10-17-19-20-21/h3-10,22H,2H2,1H3,(H,18,23) |
InChI Key |
MZNGVXCZPHUZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)C2=CC=CC=C2N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11018532.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetamide](/img/structure/B11018555.png)


![N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B11018565.png)

![3,4-Diethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide](/img/structure/B11018571.png)

![N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-2-carboxamide](/img/structure/B11018579.png)

![2-hydroxy-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide](/img/structure/B11018585.png)
![(2E)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B11018592.png)
![Methyl 3-[(2-methylpropyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11018599.png)
